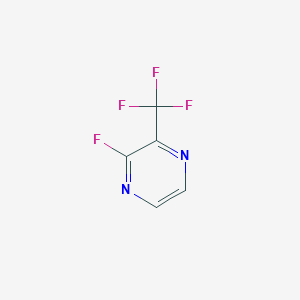

2-Fluoro-3-trifluoromethyl-pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIDOFURNVRTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856565 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-60-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-trifluoromethyl-pyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 2-Fluoro-3-trifluoromethyl-pyrazine, a compound of significant interest for the development of novel bioactive agents. While this specific molecule is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogues to provide a robust predictive profile of its properties and reactivity.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 2-Fluoro-3-trifluoromethyl-pyrazine are dictated by the interplay of the electron-deficient pyrazine core and the powerful electron-withdrawing effects of the fluoro and trifluoromethyl substituents.

Core Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₅H₂F₄N₂ | Derived from the chemical structure. |

| Molecular Weight | 166.08 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Unsubstituted pyrazine is a white crystalline solid, while many substituted pyrazines are liquids or low-melting solids at room temperature.[1] |

| Boiling Point | ~120-140 °C | The boiling point is expected to be higher than pyrazine (115 °C) due to the increased molecular weight and polarity, but potentially lower than less volatile substituted pyrazines.[1] |

| Density | ~1.4-1.5 g/mL | Fluorination generally increases the density of organic compounds. For comparison, 2-chloropyrazine has a density of 1.28 g/mL.[2] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF). | The pyrazine core imparts some water solubility, but the hydrophobic trifluoromethyl group is expected to reduce it significantly. |

| pKa (of conjugate acid) | < 0.37 | Pyrazine is a weak base (pKa of conjugate acid = 0.37).[1] The strong electron-withdrawing fluoro and trifluoromethyl groups will further decrease the basicity of the nitrogen atoms.[3] |

Predicted Spectroscopic Data

The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring.

-

H-5: Expected to appear as a doublet around δ 8.5-8.7 ppm. The adjacent nitrogen and the electron-withdrawing trifluoromethyl group will deshield this proton.

-

H-6: Expected to appear as a doublet around δ 8.3-8.5 ppm. It is deshielded by the adjacent nitrogen and to a lesser extent by the fluorine atom.

The coupling constant between H-5 and H-6 is expected to be in the range of 2-4 Hz.

The ¹³C NMR spectrum will be characterized by five signals, with significant downfield shifts for the carbons bearing the electronegative substituents.

-

C-2: (Attached to F) - Expected around δ 155-165 ppm, with a large one-bond C-F coupling constant.

-

C-3: (Attached to CF₃) - Expected around δ 140-150 ppm, with a characteristic quartet due to coupling with the three fluorine atoms.

-

C-5 & C-6: The chemical shifts of these carbons will also be influenced by the substituents, likely appearing in the δ 130-145 ppm range.

-

Quaternary carbon of CF₃: This will appear as a quartet with a large C-F coupling constant.

The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule and will show two distinct signals.

-

Fluorine at C-2: A singlet or a narrow multiplet is expected in the typical range for aromatic fluorides.

-

Trifluoromethyl group at C-3: A singlet is expected, as there are no adjacent protons to couple with. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

The IR spectrum will be dominated by vibrations of the pyrazine ring and the C-F bonds.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic pyrazine ring.[4]

-

~1350-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the fluoro and trifluoromethyl groups.

-

~1000-800 cm⁻¹: C-H out-of-plane bending vibrations.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 166.[5] Common fragmentation pathways for pyrazines involve the loss of HCN and subsequent ring rearrangements.[6][7] The presence of the trifluoromethyl group will likely lead to a fragment corresponding to the loss of a CF₃ radical (m/z 97).

Synthesis and Purification

There is no established synthetic route for 2-Fluoro-3-trifluoromethyl-pyrazine in the literature. However, a plausible and efficient synthesis can be designed based on known transformations of pyrazine and related heterocycles. A potential synthetic pathway is outlined below.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Aminopyrazine

-

To a solution of 2-aminopyrazine in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-bromopyrazine.

Step 2: Trifluoromethylation of 2-Amino-3-bromopyrazine

-

In a sealed tube, combine 2-amino-3-bromopyrazine, sodium triflinate (NaSO₂CF₃), and a catalytic amount of copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 100-120 °C for 24-48 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-trifluoromethylpyrazine.

Step 3: Fluorination of 2-Bromo-3-trifluoromethylpyrazine

-

To a mixture of 2-bromo-3-trifluoromethylpyrazine and spray-dried potassium fluoride (KF) in anhydrous DMSO, add a catalytic amount of 18-crown-6.

-

Heat the reaction mixture at 140-160 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

After cooling, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solvent at atmospheric pressure due to the potential volatility of the product.

-

Further purification can be achieved by fractional distillation under reduced pressure.

Chemical Reactivity: A Tale of Two Electron-Withdrawing Groups

The reactivity of 2-Fluoro-3-trifluoromethyl-pyrazine is dominated by the electron-deficient nature of the pyrazine ring, which is further amplified by the potent inductive effects of the fluorine and trifluoromethyl substituents.[8][9][10]

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient and thus prone to nucleophilic aromatic substitution, a reactivity pattern that is significantly enhanced by the presence of the two strong electron-withdrawing groups.[11][12][13]

-

Position 2 (C-F bond): The fluorine atom at the 2-position is expected to be the most susceptible to displacement by nucleophiles. Fluoride is a good leaving group in SNAr reactions on electron-deficient aromatic rings.

-

Positions 5 and 6 (C-H bonds): These positions are also activated towards nucleophilic attack, potentially leading to the addition of strong nucleophiles followed by oxidation, or in some cases, direct C-H functionalization.

The relative reactivity of the positions towards nucleophilic attack is expected to be C-2 > C-5 ≈ C-6.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. The presence of the fluoro and trifluoromethyl groups further deactivates the ring, making electrophilic substitution on the carbon atoms highly unlikely under standard conditions. If forced, electrophilic attack would most likely occur at one of the nitrogen atoms.

Potential Applications in Drug Discovery and Agrochemicals

The unique combination of a pyrazine core with fluoro and trifluoromethyl substituents makes 2-Fluoro-3-trifluoromethyl-pyrazine an attractive building block for the synthesis of novel bioactive molecules.

-

Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[14] The pyrazine scaffold is present in numerous FDA-approved drugs. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, GPCR modulators, or anti-infective agents.

-

Agrochemicals: Many successful herbicides and insecticides contain fluorinated heterocyclic motifs. The electronic properties of 2-Fluoro-3-trifluoromethyl-pyrazine could be exploited to develop new pesticides with improved efficacy and environmental profiles.

-

Materials Science: The high thermal and chemical stability often associated with fluorinated aromatic compounds suggests potential applications in the development of advanced materials, such as polymers and liquid crystals.[15]

Safety and Handling

While specific toxicity data for 2-Fluoro-3-trifluoromethyl-pyrazine is not available, it should be handled with caution, assuming it to be a hazardous substance based on the properties of related compounds.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Fluoro-3-trifluoromethyl-pyrazine represents a promising, albeit underexplored, chemical entity with significant potential in various fields of chemical research, particularly in the life sciences. This guide has provided a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and an analysis of its expected reactivity. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this and related fluorinated pyrazines.

References

-

Ramachandran, S. et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 5628-5645. [Link][3]

-

Babeli, I. et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 25(21), 5183. [Link][8]

-

Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link][16]

-

ResearchGate. (n.d.). Physical properties of pyrazine. [Image]. Retrieved from [Link][17]

-

Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link][18]

-

ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(4), 2693–2701. [Link][15]

-

ResearchGate. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link][4]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

-

American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2132–2135. [Link][11]

-

MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2236. [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link][19]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link][9]

-

YouTube. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link][5]

-

National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link][10]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. [Image]. Retrieved from [Link]

-

PubMed. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1131-1134. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Image]. Retrieved from [Link][6]

-

National Institutes of Health. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

-

ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000035. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5183. [Link][14]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000035. [Link]

-

National Institutes of Health. (n.d.). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Retrieved from [Link][13]

-

PubChem. (n.d.). Chloropyrazine. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(4), 1138–1141. [Link]

-

National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]

-

PNAS. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

-

Royal Society of Chemistry. (1993). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2157. [Link]

-

ResearchGate. (2016). (PDF) Trifluoromethylated Heterocycles. Retrieved from [Link]

-

MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(23), 7247. [Link]

-

Royal Society of Chemistry. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2031-2034. [Link]

-

YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis and reactions of Pyrazine [PPTX]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

-

Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molbank, 2005(2), M414. [Link][7]

-

Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1337-1343. [Link]

-

P212121. (n.d.). 2-Chloropyrazine. Retrieved from [Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloropyrazine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. ijbpas.com [ijbpas.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Aromatic Electrophilic Substitution [employees.csbsju.edu]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the pyrazine scaffold imparts unique physicochemical properties, making this compound a subject of significant interest for researchers and professionals in drug discovery and development. This document will delve into the most logical and field-proven synthetic pathways, supported by mechanistic insights, detailed experimental protocols, and thorough analytical characterization.

Introduction: The Significance of Fluorinated Pyrazines

The pyrazine ring is a prevalent scaffold in numerous biologically active molecules.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethyl group, in particular, is known to improve the pharmacokinetic profiles of drug candidates.[2] Consequently, the development of efficient synthetic routes to novel fluorinated pyrazine derivatives like 2-Fluoro-3-trifluoromethyl-pyrazine is of paramount importance for the advancement of medicinal and agricultural chemistry.

Proposed Synthesis Pathway: A Two-Step Approach

The most plausible and industrially scalable synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine involves a two-step sequence, commencing with the synthesis of the key intermediate, 2-chloro-3-(trifluoromethyl)pyrazine, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.

Caption: Proposed two-step synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine.

Step 1: Synthesis of 2-chloro-3-(trifluoromethyl)pyrazine

While 2-chloro-3-(trifluoromethyl)pyrazine is commercially available, understanding its synthesis provides valuable context. The synthesis of the analogous 2-chloro-3-(trifluoromethyl)pyridine often involves high-temperature gas-phase reactions of 3-picoline with chlorine and hydrogen fluoride.[3] A similar approach could be envisioned for the pyrazine analogue starting from 2-methylpyrazine. Alternatively, a multi-step synthesis from acyclic precursors, as demonstrated in the synthesis of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters, offers another viable route.[4]

A plausible laboratory-scale synthesis could involve the following conceptual steps:

-

N-oxidation of a suitable pyrazine starting material.

-

Chlorination using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Trifluoromethylation , which can be achieved through various methods, including the use of trifluoromethylating agents.

For the purpose of this guide, we will consider 2-chloro-3-(trifluoromethyl)pyrazine as the commercially sourced starting material for the final fluorination step, as this represents the most direct and practical approach for many research and development laboratories.

Step 2: Fluorination via Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-3-(trifluoromethyl)pyrazine to its fluoro-analogue is best achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for electron-deficient aromatic systems.[3][5] The pyrazine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated towards nucleophilic attack by the strong electron-withdrawing trifluoromethyl group.

The reaction proceeds via a halogen exchange mechanism, often referred to as a Halex reaction, where a chloride is displaced by a fluoride. Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source for such transformations.

Reaction Mechanism: The Meisenheimer Complex

The SNAr reaction of 2-chloro-3-(trifluoromethyl)pyrazine with a fluoride ion proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

-

Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a tetrahedral intermediate, the Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted.

-

Leaving Group Departure: The Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms and the trifluoromethyl group. In the second, faster step, the chloride ion (Cl⁻) is expelled as the leaving group, and the aromaticity of the pyrazine ring is restored, yielding the final product, 2-Fluoro-3-trifluoromethyl-pyrazine.

Caption: Proposed SNAr mechanism for the fluorination of 2-chloro-3-(trifluoromethyl)pyrazine. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine based on established halogen exchange methodologies.

Materials and Reagents:

-

2-chloro-3-(trifluoromethyl)pyrazine (1.0 eq)

-

Anhydrous Potassium Fluoride (KF) (3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous potassium fluoride (3.0 eq).

-

Solvent and Substrate Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by 2-chloro-3-(trifluoromethyl)pyrazine (1.0 eq).

-

Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase with toluene (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Fluoro-3-trifluoromethyl-pyrazine.

Comparative Analysis of Fluorination Methods

| Fluorinating Agent | Solvent | Temperature (°C) | Advantages | Disadvantages |

| Potassium Fluoride (KF) | DMSO, Sulfolane | 150-200 | Cost-effective, readily available. | High temperatures required, may require phase-transfer catalyst for less reactive substrates. |

| Cesium Fluoride (CsF) | t-Butanol, DMF | 80-120 | Higher reactivity than KF, allows for lower reaction temperatures. | More expensive than KF. |

| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Room Temp - 80 | Soluble in organic solvents, mild reaction conditions. | Hygroscopic, can be a source of side reactions (e.g., elimination). |

Analytical Characterization

The identity and purity of the synthesized 2-Fluoro-3-trifluoromethyl-pyrazine should be confirmed by a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyrazine ring will show characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Distinct signals for the carbon atoms of the pyrazine ring and the trifluoromethyl group. The carbon attached to the fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group, with a chemical shift typically in the range of -60 to -80 ppm (relative to CFCl₃). A multiplet for the fluorine atom attached to the pyrazine ring.[7][8] |

| GC-MS | A single peak in the gas chromatogram indicating purity. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a fluorine atom or the trifluoromethyl group.[9] |

| HPLC | A single peak in the chromatogram confirming the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water is commonly used for pyrazine analysis.[10][11] |

Safety and Handling

2-chloro-3-(trifluoromethyl)pyrazine (Starting Material):

-

Harmful if swallowed or inhaled.

-

Causes skin and eye irritation.

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potassium Fluoride (Reagent):

-

Toxic if swallowed or inhaled.

-

Causes severe skin burns and eye damage.

-

Handle with extreme care, avoiding dust inhalation.

-

Use in a fume hood with appropriate PPE.

2-Fluoro-3-trifluoromethyl-pyrazine (Product):

-

Assumed to be toxic and an irritant.

-

Handle with the same precautions as the starting material.

-

All waste materials should be disposed of according to institutional and local regulations.[12][13]

Conclusion

The synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine is a valuable process for obtaining a key building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. The proposed two-step synthesis, culminating in a nucleophilic aromatic substitution reaction, represents a robust and scalable approach. Careful control of reaction conditions and thorough analytical characterization are essential for obtaining a high-purity product. This guide provides a solid foundation for researchers and scientists to undertake the synthesis of this important fluorinated heterocyclic compound.

References

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters.

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]

-

Perera, D., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]

-

Ghosh, A., & Hajra, A. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 26(16), 4983. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Vautz, W., & Klemann, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1592, 135-143. [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 71(3), 193-203. [Link]

- Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.

-

SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

-

Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(7), 1143. [Link]

-

Tepper, R. J. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2016, 1-10. [Link]

-

Kalili, K. M., & de Villiers, A. (2009). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A, 1216(33), 6125-6133. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

-

ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)pyrazine.

-

Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1695. [Link]

- LibreTexts. (n.d.). 2.1: Introduction to Mass Spectrometry.

-

Stilinović, V., et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystals, 12(1), 75. [Link]

-

ResearchGate. (n.d.). Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

PubMed. (n.d.). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Retrieved from [Link]

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Methyl-5-(trifluoromethyl)pyrazole.

- Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ....

- National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

-

ChemSynthesis. (n.d.). 2-chloro-6-(trifluoromethyl)pyrazine. Retrieved from [Link]

-

YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. dovepress.com [dovepress.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]

- 11. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Biological Activity of 2-Fluoro-3-trifluoromethyl-pyrazine Derivatives

The Biological Activity of 2-Fluoro-3-trifluoromethyl-pyrazine Derivatives is a specialized domain within medicinal chemistry that leverages the unique electronic and steric properties of the trifluoromethyl (

This technical guide details the strategic utility of this scaffold, its chemical reactivity, biological applications, and experimental protocols.[1]

Executive Summary

The 2-Fluoro-3-trifluoromethyl-pyrazine scaffold represents a "privileged structure" in drug discovery.[1] It serves as a high-value building block because it combines two critical features:

-

Hyper-Reactivity: The fluorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the para-nitrogen and the ortho-trifluoromethyl group.[1] -

Metabolic Shielding: The

group at C3 increases lipophilicity (LogP) and blocks metabolic oxidation at that position, a common failure point for non-fluorinated pyrazines.[1]

This guide explores how derivatives synthesized from this core exhibit potent activity in antitubercular (TB) and oncological (kinase inhibition) applications.[1]

Chemical Rationale & Reactivity

The "Warhead" and "Shield" Concept

To understand the biological activity, one must first understand the chemical causality.[1] The core molecule is not the drug itself but the electrophilic warhead used to attach pharmacophores.[1]

-

The Warhead (C2-F): The C2 position is electron-deficient.[1] The fluorine atom is a good leaving group in

reactions, allowing researchers to attach complex amines (e.g., piperazines, anilines) under mild conditions.[1] -

The Shield (C3-

): The trifluoromethyl group is bioisosteric to an isopropyl group but electronically distinct.[1] It occupies a hydrophobic pocket in target enzymes (like kinases) while resisting Cytochrome P450 degradation.[1]

Synthesis Workflow (Visualization)

The following diagram illustrates the standard workflow for generating bioactive derivatives from the core scaffold.

Caption: Figure 1. Nucleophilic Aromatic Substitution (

Therapeutic Applications

A. Antitubercular Activity (Infectious Disease)

Pyrazinamide (PZA) is a first-line drug for Tuberculosis (TB).[1] However, resistance is growing.[1] Derivatives of 2-Fluoro-3-trifluoromethyl-pyrazine are engineered to overcome this by targeting the FASN1 (Fatty Acid Synthase I) pathway or disrupting the proton motive force.[1]

-

Mechanism: The 3-

group enhances membrane permeability, allowing the molecule to penetrate the waxy mycolic acid cell wall of Mycobacterium tuberculosis.[1] Once inside, the pyrazine core disrupts ATP synthesis.[1] -

Key Insight: Substitution at the 2-position with bulky lipophilic amines (e.g., 4-(aryl)piperazines) often yields MIC values < 1.0 µg/mL against drug-resistant strains.[1]

B. Oncology: Kinase Inhibition

The pyrazine scaffold is a proven ATP-mimetic.[1] When the 3-

-

Mechanism: The nitrogen atoms in the pyrazine ring form hydrogen bonds with the hinge region of the kinase.[1] The bulky

group forces the enzyme into an inactive conformation or fills a hydrophobic void that smaller groups (like methyl) cannot.[1] -

Target Pathways:

Signaling Pathway Disruption

The following diagram details how these derivatives inhibit tumor growth via the c-Met/VEGFR pathway.[1]

Caption: Figure 2. Mechanism of Action: Competitive inhibition of ATP binding in RTKs by pyrazine derivatives.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Substituted-amino)-3-trifluoromethylpyrazines

This protocol utilizes the high reactivity of the C2-F bond.[1]

-

Reagents: 2-Fluoro-3-trifluoromethylpyrazine (1.0 eq), Target Amine (1.1 eq), DIPEA (Diisopropylethylamine, 2.0 eq), Anhydrous DMSO or DMF.[1]

-

Procedure:

-

Dissolve the pyrazine core in anhydrous DMSO under

atmosphere. -

Add DIPEA followed by the amine dropwise at 0°C.[1]

-

Allow to warm to Room Temperature (RT).[1][2] Note: Due to the electron-withdrawing

, heating is often unnecessary and can lead to byproducts. -

Monitor via TLC (Hexane:EtOAc 4:1).[1] Reaction is typically complete in 2-4 hours.[1]

-

Quench: Pour into ice water. Precipitate is filtered and washed with cold water.[1]

-

-

Validation:

-NMR will show a shift or disappearance of the C2-F signal (approx -70 to -80 ppm) and retention of the C3-

Protocol B: Antitubercular Assay (Microplate Alamar Blue Assay - MABA)

Self-validating protocol for determining Minimum Inhibitory Concentration (MIC).

-

Culture: M. tuberculosis H37Rv strain grown in Middlebrook 7H9 broth.[1]

-

Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the pyrazine derivative.

-

Controls:

-

Incubation: 7 days at 37°C.

-

Readout: Add Alamar Blue reagent.

-

Data: The MIC is the lowest concentration preventing the Blue-to-Pink color change.[1]

Quantitative Activity Data (Summary)

The following table summarizes the typical activity ranges for optimized derivatives found in literature (e.g., Triazolopyrazine hybrids).

| Derivative Class | Target / Organism | Activity Metric | Typical Range |

| N-Aryl-3-CF3-pyrazine | M. tuberculosis (H37Rv) | MIC | 0.5 – 4.0 µg/mL |

| Triazolo[4,3-a]pyrazine | c-Met Kinase | 20 – 100 nM | |

| Triazolo[4,3-a]pyrazine | VEGFR-2 Kinase | 1.5 – 5.0 µM | |

| Piperazinyl-pyrazine | A549 (Lung Cancer Cell) | 1.0 – 5.0 µM |

References

-

BenchChem. (2025).[1] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2022).[1] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from

-

MDPI. (2022).[1] Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from

-

Royal Society of Chemistry. (2024).[1] Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 2-Fluoro-3-(trifluoromethyl)pyridine (Structural Analog Reference). Retrieved from

Disclaimer: This guide is for research purposes only. All synthesis and biological testing must be conducted in compliant laboratories with appropriate safety protocols for handling fluorinated intermediates and pathogenic organisms.[1]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-3-(trifluoromethyl)pyrazine: A Technical Guide to Synthesis and Reactivity

[1]

Executive Summary & Strategic Value

2-Fluoro-3-(trifluoromethyl)pyrazine (and its immediate precursor, the 2-chloro analog CAS 191340-90-6) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the precise electronic tuning of the pyrazine ring:

-

The C2-Fluorine: A hyper-labile leaving group for regioselective nucleophilic aromatic substitution (

).[1] -

The C3-Trifluoromethyl (

): A strong electron-withdrawing group (EWG) that activates the C2 position while simultaneously blocking metabolic oxidation at C3 and increasing overall lipophilicity (

This guide provides a validated roadmap for synthesizing, handling, and utilizing this core to generate libraries of bioactive molecules.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Systematic Name | 2-Fluoro-3-(trifluoromethyl)pyrazine |

| Core Structure | Pyrazine ring substituted at 2 (F) and 3 ( |

| Molecular Formula | |

| Molecular Weight | 166.08 g/mol |

| Key Precursor | 2-Chloro-3-(trifluoromethyl)pyrazine (CAS 191340-90-6) |

| Physical State | Colorless to pale yellow liquid (typically) |

| Boiling Point | ~130–140 °C (Estimated vs. Chloro analog) |

| Storage | Inert atmosphere ( |

Synthesis & Manufacturing Protocols

The synthesis of 2-Fluoro-3-(trifluoromethyl)pyrazine is rarely performed de novo from acyclic precursors in a discovery setting.[1] Instead, it is most efficiently accessed via Halogen Exchange (Halex) from the commercially available 2-chloro analog.[1]

Protocol A: The Halex Reaction (Chlorine Fluorine)

This method utilizes the higher bond energy of C-F vs. C-Cl to drive the equilibrium, typically using a metal fluoride in a polar aprotic solvent.[1]

Reagents:

-

Substrate: 2-Chloro-3-(trifluoromethyl)pyrazine (1.0 eq)

-

Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (2.0–3.0 eq) or Cesium Fluoride (CsF) (1.5 eq).[1]

-

Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (

) (phase transfer catalyst).[1] -

Solvent: Sulfolane or DMSO (Anhydrous).[1]

Step-by-Step Methodology:

-

Drying: Flame-dry a reaction vessel and purge with Argon. KF must be "spray-dried" or oven-dried at 150°C under vacuum for 12 hours prior to use.[1] Critical: Trace water kills this reaction by forming the 2-hydroxy byproduct.[1]

-

Mixing: Charge the vessel with solvent (Sulfolane), dried KF, and the phase transfer catalyst. Stir at 60°C for 30 minutes to solubilize the fluoride.

-

Addition: Add 2-Chloro-3-(trifluoromethyl)pyrazine neat or as a concentrated solution.

-

Reaction: Heat the mixture to 140–160°C for 4–12 hours. Monitor via GC-MS or

-NMR.-

Endpoint: Disappearance of the C-Cl starting material.[1]

-

-

Workup: The product is volatile.[1] Perform a vacuum distillation directly from the reaction mixture to isolate the pure fluorinated pyrazine. Avoid aqueous workup if possible to prevent hydrolysis.[1]

Protocol B: De Novo Assembly (Industrial Route)

For large-scale manufacturing where the chloro-precursor is expensive, the ring is constructed from fluorinated building blocks.[1]

-

Condensation: Reaction of 3,3,3-trifluoro-2-oxopropanal (trifluoropyruvaldehyde) with ethylenediamine .[1]

-

Oxidation: Aromatization of the resulting dihydropyrazine using

or air/charcoal to yield 2-(trifluoromethyl)pyrazine.[1] -

Functionalization: N-oxide formation followed by chlorination (

) to install the halogen at C2/C6, then separation of regioisomers.[1]

Reactivity Profile: The Engine

The defining feature of this molecule is its predictable regioselectivity. The C2 position is "super-activated" for Nucleophilic Aromatic Substitution (

Mechanism & Regioselectivity

Nucleophiles (Amines, Alkoxides, Thiols) attack C2 exclusively.[1]

-

Why C2?

-

Inductive Effect: C2 is adjacent to Nitrogen (N1) and the strongly electron-withdrawing

group at C3.[1] -

Leaving Group Ability: Fluoride is an exceptional leaving group in

(Meisenheimer complex formation is rate-limiting, and F stabilizes the intermediate better than Cl via strong inductive withdrawal).[1] -

Sterics: While

is bulky, the linear approach of the nucleophile to the planar ring is usually permitted.

-

Diagram: Reactivity & Synthesis Workflow

Caption: Synthesis of the fluoro-core via Halex reaction and subsequent divergent synthesis via regioselective SNAr.

Applications in Drug Discovery[7][8]

Kinase Inhibitors

The 3-trifluoromethylpyrazine motif mimics the hinge-binding region of ATP.[1]

-

Case Study: The core is often coupled with an aminopyrazole or aminopyridine. The

group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency and selectivity.[1] -

Example Protocol (Amine Coupling):

Metabolic Stability

Replacing a methyl group (

Safety & Handling (MSDS Summary)

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Likely toxic if swallowed or inhaled (Category 3).[1] | Use in a fume hood.[1] Wear nitrile gloves.[1] |

| Skin/Eye Irritant | Causes severe skin burns and eye damage (Category 1B/1).[1] | Full face shield recommended during synthesis.[1] |

| Hydrolysis Risk | Reacts with water to release HF and hydroxy-pyrazine.[1] | Do not use glass for long-term storage if moisture is suspected.[1] Store in HDPE/Teflon. |

References

-

Synthesis of Trifluoromethylpyrazines

-

Halex Reaction Conditions

-

Precursor Availability (2-Chloro-3-(trifluoromethyl)pyrazine)

-

SNAr Reactivity of Fluorinated Heterocycles

Strategic Utilization of Fluorinated Pyrazines in Drug Discovery and Materials Science

Executive Summary

The pyrazine moiety (1,4-diazine) represents a privileged scaffold in modern discovery chemistry due to its high electron deficiency, specific hydrogen-bonding capabilities, and low basicity compared to pyridine. The strategic introduction of fluorine into the pyrazine core amplifies these properties, creating a unique physicochemical profile that is highly sought after in medicinal chemistry, agrochemicals, and optoelectronics.

Fluorinated pyrazines exhibit three critical advantages:

-

Metabolic Shielding: Fluorine substitution at the C-2 or C-3 positions blocks oxidative metabolism by cytochrome P450 enzymes, significantly extending in vivo half-life.

-

Electronic Tuning: The strong electronegativity of fluorine lowers the LUMO energy of the pyrazine ring, making it an exceptional electron acceptor in donor-acceptor (D-A) systems for OLEDs.

-

pKa Modulation: Fluorination reduces the basicity of the pyrazine nitrogens, altering solubility and membrane permeability profiles (LogD) without disrupting critical hydrogen-bonding interactions in kinase hinge regions.

Part 1: Medicinal Chemistry & Pharmacology[1][2][3]

The Bioisosteric Advantage

In drug design, the fluorinated pyrazine ring often serves as a bioisostere for phenyl, pyridyl, or pyrimidyl rings. The 1,4-nitrogen arrangement creates a zero-dipole moment in the symmetric parent heterocycle, but monofluorination introduces a strong dipole and quadrupole moment, influencing binding affinity.

Key Mechanism: The "Hinge Binder" Effect In kinase inhibitors, the pyrazine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region. Fluorination at adjacent positions modulates the electron density on this nitrogen, fine-tuning the interaction strength and selectivity.

Case Study: Favipiravir (Antiviral)

Favipiravir (T-705) is the archetypal fluorinated pyrazine drug (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).

-

Mechanism of Action: It functions as a nucleobase analog. The pyrazine ring mimics the purine base. After intracellular phosphoribosylation, the active metabolite (Favipiravir-RTP) is recognized by the viral RNA-dependent RNA polymerase (RdRp).

-

Role of Fluorine: The fluorine atom at C-6 is critical. It does not sterically hinder the incorporation into the RNA strand but electronically destabilizes the base pairing, leading to "lethal mutagenesis" of the virus. Furthermore, it prevents metabolic oxidation at the C-6 position, which is the primary clearance pathway for non-fluorinated analogs.

Case Study: Imidazo[1,2-a]pyrazine Kinase Inhibitors

The fused imidazo[1,2-a]pyrazine system is a scaffold of choice for inhibitors of Aurora kinases, BTK, and CDK9.

-

Structural Logic: The bridgehead nitrogen and the pyrazine nitrogen (N-4) form a bidentate ligand system compatible with the ATP-binding pocket.

-

Fluorination Strategy: Substituents on the phenyl ring attached to the core often include fluorine to improve metabolic stability and potency. For example, in BTK inhibitors (e.g., deuterated analogs of acalabrutinib), fluorination prevents rapid oxidative clearance while maintaining the precise geometry required for covalent binding to Cys481.

Figure 1: Mechanistic role of fluorinated pyrazine in kinase inhibition. The fluorine atom modulates the basicity of the acceptor nitrogen and blocks metabolic degradation.

Part 2: Synthetic Methodologies

Synthesis of fluorinated pyrazines has historically been challenging due to the electron-deficient nature of the ring, which disfavors electrophilic aromatic substitution. Modern protocols rely on nucleophilic substitution (SNAr) or radical mechanisms.

Protocol A: The "Green" Direct Fluorination (Selectfluor)

This method represents a significant advancement over traditional Halex reactions (Cl → F exchange), avoiding high temperatures and toxic solvents. It is applicable for synthesizing Favipiravir intermediates.[1]

Target: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide Reagents: Selectfluor (F-TEDA-BF4), Ionic Liquid (BF4-BMIM).

Step-by-Step Protocol:

-

Preparation: Dissolve 3-hydroxy-2-pyrazinecarboxamide (1.0 equiv) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

-

Reagent Addition: Add Selectfluor (1.2 equiv) in a single portion at room temperature.

-

Reaction: Stir the mixture at 40°C for 4-6 hours. Monitor via HPLC or TLC (mobile phase: Ethyl Acetate/Methanol 9:1).

-

Checkpoint: The reaction proceeds via a radical mechanism (SET). The ionic liquid stabilizes the radical intermediates.

-

-

Work-up: Extract the mixture with ethyl acetate (3x). The ionic liquid can be recycled.

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from ethanol/water.

Protocol B: The Halex Reaction (Industrial Standard)

Used for generating building blocks like 2-fluoropyrazine from 2-chloropyrazine.

-

Reaction: Mix 2-chloropyrazine with anhydrous KF (2.0 equiv) in a polar aprotic solvent (DMSO or Sulfolane).

-

Catalysis: Add phase transfer catalyst (18-crown-6 or tetraphenylphosphonium bromide) to solubilize fluoride.

-

Conditions: Heat to 180-200°C for 12 hours.

-

Note: Requires strictly anhydrous conditions to prevent hydrolysis to the pyrazinone.

Figure 2: Comparison of synthetic pathways for Favipiravir. The modern direct fluorination route significantly reduces step count and waste.

Part 3: Materials Science & Agrochemical Applications[5]

Optoelectronics (OLEDs)

Fluorinated pyrazines are excellent electron-accepting (A) units in Donor-Acceptor (D-A) conjugated polymers.

-

Mechanism: The pyrazine ring is electron-deficient. Fluorination further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport in OLED devices.

-

Application: Thermally Activated Delayed Fluorescence (TADF) emitters.

Table 1: Electronic Impact of Fluorination on Pyrazine Acceptors

| Compound Structure | LUMO (eV) | HOMO (eV) | Band Gap (eV) | Application |

| Pyrazine (Unsubstituted) | -2.50 | -6.20 | 3.70 | Basic Acceptor |

| 2,3-Difluoropyrazine | -2.95 | -6.55 | 3.60 | Enhanced Electron Transport |

| Dibenzo[a,c]phenazine-F | -3.15 | -5.60 | 2.45 | Green/Red TADF Emitter |

| Pyrazine-Triphenylamine | -2.80 | -5.20 | 2.40 | Push-Pull Fluorescence |

Agrochemicals

In agriculture, fluorinated pyrazines serve as potent fungicides and succinate dehydrogenase inhibitors (SDHI).

-

Example: Pyraziflumid .

-

Structure: Contains a trifluoromethyl-substituted pyrazine core.[2]

-

Function: The trifluoromethyl group enhances lipophilicity (LogP), allowing the molecule to penetrate the waxy cuticle of fungi leaves. It also provides metabolic stability against degradation by plant enzymes.

References

-

Favipiravir Synthesis & Mechanism

-

Kinase Inhibitors (Imidazo[1,2-a]pyrazines)

-

Agrochemical Applications (Pyraziflumid)

-

OLED Materials

- Title: Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjug

- Source: Journal of M

-

URL:[Link]

-

General Fluorine Chemistry

- Title: Fluorinated Pyrazoles: From Synthesis to Applic

- Source: Chemical Reviews, 2021.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]

- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Trifluoromethyl Group on a Pyrazine Core: A Guide to Structure-Activity Relationships in Drug Discovery and Agrochemical Design

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazine scaffold has emerged as a powerful tactic in modern medicinal and agricultural chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethyl-substituted pyrazines. By examining the profound influence of the CF₃ group's unique electronic properties and steric profile on molecular interactions, we will dissect the causality behind experimental design and illuminate pathways for the rational design of more potent and selective therapeutic agents and crop protection chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif.

Introduction: The Strategic Alliance of Pyrazine and the Trifluoromethyl Group

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in the development of biologically active molecules.[1] Its planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an excellent scaffold for interacting with biological targets such as the hinge region of kinases.[2] When this privileged core is decorated with a trifluoromethyl group, a synergistic enhancement of desirable physicochemical and pharmacological properties is often observed.

The CF₃ group is a bioisostere for methyl and chloro groups but possesses a unique combination of high electronegativity, metabolic stability, and lipophilicity.[3][4] The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can significantly improve a compound's pharmacokinetic profile.[3] Its potent electron-withdrawing nature can modulate the pKa of nearby functionalities and influence binding interactions.[3] This guide will delve into the nuanced interplay between the pyrazine core, the trifluoromethyl substituent, and other molecular decorations to establish clear SAR principles.

The Physicochemical Impact of Trifluoromethyl Substitution on the Pyrazine Ring

The introduction of a CF₃ group onto a pyrazine ring fundamentally alters its electronic and physical properties. Understanding these changes is critical to interpreting SAR data.

-

Increased Lipophilicity: The CF₃ group significantly enhances lipophilicity, which can improve membrane permeability and bioavailability.[3] This property is crucial for compounds targeting the central nervous system or needing to penetrate cellular membranes to reach their target.

-

Metabolic Stability: The exceptional strength of the C-F bond renders the CF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[3] This often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.

-

Electron-Withdrawing Effects: The strong inductive effect of the CF₃ group withdraws electron density from the pyrazine ring, influencing the acidity and basicity of other substituents and modulating the ring's ability to participate in π-stacking or other non-covalent interactions.[5]

Structure-Activity Relationships of Trifluoromethyl-Pyrazines in Oncology

Trifluoromethyl-substituted pyrazines have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases.[2]

Kinase Inhibition

The pyrazine scaffold is a common feature in many kinase inhibitors, with the nitrogen atoms often forming crucial hydrogen bonds with the kinase hinge region. The addition of a CF₃ group can enhance binding affinity and selectivity.

Key SAR Insights for Kinase Inhibition:

-

Role of the Trifluoromethyl Group: In the context of JAK1 inhibition, a trifluoromethyl group has been shown to optimally occupy a tight van der Waals space under the glycine-rich loop, leading to an induced fit that provides selectivity over other JAK isoforms like JAK2.[2]

-

Impact of Substituent Position: While direct comparative studies on the positional isomers of trifluoromethyl on the pyrazine ring are limited, research on related heterocyclic scaffolds provides valuable insights. For instance, in a series of pyrazine-based TrkA inhibitors, the substitution pattern on an appended aniline ring was critical, with 3-(trifluoromethyl)aniline not yielding strong inhibition, suggesting that the CF₃ group's placement must be optimized for interaction with specific sub-pockets of the kinase active site.[6]

-

Influence of Other Substituents: The nature and position of other substituents on the pyrazine ring are critical. For instance, 2-aminopyrazine derivatives are frequently employed as a core that binds to the kinase hinge region.[7]

Table 1: Representative Trifluoromethyl-Containing Pyrazine and Related Heterocyclic Kinase Inhibitors and their Biological Activity

| Compound Class | Target Kinase | Key Structural Features | IC₅₀ (nM) | Reference |

| Pyrazine-pyrimidin-2-yl derivative | BCR-ABL-1 | Pyrazine core with a trifluoromethyl-containing pyrimidine substituent | 34 | [2] |

| Imidazo[1,2-a]pyrazine derivative | TrkA, TrkB, TrkC | Fused pyrazine ring system with a 2,5-difluorophenyl substitution | 3, 14, 1 | [8] |

| 2-Aminopyrazine derivative | MPK | Naphthalene and pyridine substituents on the pyrazine core | 456 | [2] |

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a method for determining the inhibitory activity of test compounds against a target kinase.

-

Reagent Preparation:

-

Prepare a 2.5X kinase buffer solution.

-

Dilute the kinase stock in the kinase buffer.

-

Prepare an ATP/substrate working stock by diluting the substrate/cofactor stock with a solution of 80 µM ATP.

-

Prepare the test compound at a concentration of 10 µM in DMSO and further dilute with kinase buffer and nuclease-free water.

-

-

Assay Procedure:

-

In a 384-well microplate, add 2 µL of the kinase working stock and 2 µL of the ATP/substrate working stock to each well.

-

Add 1 µL of the test compound or control solution to the appropriate wells.

-

Incubate the reaction at room temperature for one hour.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of kinase detection reagent to convert the ADP produced to ATP.

-

Incubate for 30 minutes.

-

Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.[9]

-

Antiviral and Antimicrobial Applications

Trifluoromethyl-substituted pyrazines and related heterocycles have demonstrated notable activity against a range of viruses and bacteria.

Antiviral Activity

The antiviral drug Favipiravir, a pyrazine carboxamide derivative, highlights the potential of this scaffold in virology. While Favipiravir itself is not trifluoromethylated, related SAR studies on other trifluoromethyl-containing heterocycles provide a basis for designing novel antiviral pyrazines.

Key SAR Insights for Antiviral Activity:

-

Nucleoside Analogs: The introduction of a trifluoromethyl group into nucleoside analogs can significantly enhance their antiviral properties.[10]

-

Non-nucleoside Inhibitors: For non-nucleoside inhibitors, the CF₃ group can improve metabolic stability and pharmacokinetic profiles, as seen in some approved antiviral drugs.[3]

Antimicrobial Activity

Studies on trifluoromethyl-substituted pyrazoles have shown promising activity against drug-resistant bacteria.

Key SAR Insights for Antimicrobial Activity:

-

Gram-Positive Bacteria: N-(trifluoromethyl)phenyl substituted pyrazoles have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA.[11]

-

Tuberculostatic Activity: N-unsubstituted 4-nitrosopyrazoles containing a trifluoromethyl group have demonstrated potent tuberculostatic activity.[11]

Experimental Protocol: Antiviral Activity Assay (SARS-CoV-2)

This protocol outlines a standard method for evaluating the antiviral properties of test compounds against SARS-CoV-2.

-

Cell Culture:

-

Culture VERO-E6 cells (or another suitable host cell line) in appropriate media.

-

-

Cytotoxicity Assay (MTT Assay):

-

Determine the cytotoxicity of the test compounds on the host cells to establish a non-toxic working concentration range.

-

-

Antiviral Assay:

-

Seed VERO-E6 cells in 96-well plates.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Treat the infected cells with serial dilutions of the test compounds. Include a positive control (e.g., Favipiravir) and a negative control (vehicle).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Assess the cytopathic effect (CPE) or quantify viral replication using methods such as qRT-PCR or an immunoassay.[12][13]

-

Applications in Agrochemicals

Trifluoromethyl-substituted pyridines, close structural analogs of pyrazines, are key components in numerous successful herbicides, insecticides, and fungicides.[5] The principles derived from these compounds are directly applicable to the design of novel pyrazine-based agrochemicals.

Key SAR Insights for Agrochemicals:

-

Herbicidal Activity: The trifluoromethyl group's strong electron-withdrawing nature can trigger intramolecular nucleophilic aromatic substitution, leading to rapid degradation in the environment, which can be a desirable trait for herbicides to avoid carry-over issues.[5]

-

Insecticidal Activity: The CF₃ group is a common feature in insecticides, where it can enhance binding to target receptors and improve metabolic stability.

Synthetic Methodologies

The synthesis of trifluoromethyl-substituted pyrazines can be achieved through several routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Routes

-

From Trifluoromethylated Building Blocks: A common strategy involves the condensation of a trifluoromethyl-containing precursor, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with a diamine.[14]

-

Direct Trifluoromethylation: Methods for the direct C-H trifluoromethylation of heterocycles are becoming increasingly prevalent, offering a more direct route to the target compounds.

-

From Substituted Pyrazines: Functionalization of a pre-formed pyrazine ring, for example, through aminodehalogenation of a chloropyrazine, is a versatile approach.[15][16]

Experimental Protocol: Synthesis of 3-(3-(Trifluoromethylbenzyl)amino)pyrazine-2-carboxamide

This protocol describes a microwave-assisted synthesis.

-

Reaction Setup:

-

In a microwave reactor tube, combine 3-chloropyrazine-2-carboxamide (1.27 mmol), 3-trifluoromethylbenzylamine (2.54 mmol), pyridine (1.27 mmol), and methanol (approx. 5 mL).

-

Add a magnetic stir bar and seal the tube.

-

-

Microwave Irradiation:

-

Heat the reaction mixture to 140°C for 30 minutes with a power of 200 W in a microwave reactor.

-

-

Workup and Purification:

Visualization of Key Concepts

Diagram 1: General Structure and Key Substitution Positions

Caption: General scaffold of a trifluoromethyl-substituted pyrazine, highlighting key positions for substitution.

Diagram 2: Workflow for SAR Study

Caption: Iterative workflow for conducting a structure-activity relationship study of trifluoromethyl-pyrazines.

Conclusion and Future Perspectives

The trifluoromethyl-substituted pyrazine scaffold is a remarkably versatile and potent platform for the development of novel therapeutic and agrochemical agents. The unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability and lipophilicity, combined with the favorable biological interactions of the pyrazine ring, create a powerful combination for lead optimization. The structure-activity relationships discussed in this guide underscore the importance of the precise placement of the CF₃ group and other substituents to achieve high potency and selectivity. Future research will undoubtedly focus on more detailed explorations of the positional isomers of the trifluoromethyl group on the pyrazine ring and the development of novel synthetic methodologies to access a wider range of derivatives. As our understanding of the intricate molecular interactions of these compounds deepens, so too will their impact on human health and agriculture.

References

-

Zhu, W., Wang, J., Wang, S., Gu, Z., Aceña, J. L., Izawa, K., Liu, H., & Soloshonok, V. A. (2021). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 241, 109678. [Link]

-

Li, Z., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Journal of medicinal chemistry, 57(15), 6447-6459. [Link]

-

Ishikawa, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139-152. [Link]

-

Jampilek, J., et al. (2018). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 14(54), 213. [Link]

-

Yadav, P., et al. (2020). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 3(3), 241-250. [Link]

-

Khan, I., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 17(10), e202200088. [Link]

-

Gontijo, V. A. S., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Bioorganic chemistry, 105, 104432. [Link]

-

Pazenok, S., et al. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl) pyrazine-2-carboxylate. Organic Process Research & Development, 21(3), 446-449. [Link]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]

-

Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

Gontijo, V. A. S., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. [Link]

-

Khan, I., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Molecules, 29(22), 5029. [Link]

-

Jordis, U., et al. (2009). Synthetic studies towards the antiviral pyrazine derivative T-705. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

-

Zhang, Y., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5786. [Link]

-

Hayashi, S., et al. (2022). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry, 86(6), 804-811. [Link]

-

Hamza, A., et al. (2018). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction, 38(1), 55-63. [Link]

-

de Paiva, L. C., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114. [Link]

-

Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

-

Dolezal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(12), 2093. [Link]

-

Al-Sultani, K. H., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry. [Link]

-

Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. [Link]

-

Veronesi, G., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(21), 7247. [Link]

-

Ghallab, A. I., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. ACS omega, 6(36), 23207-23220. [Link]

-

Li, Y., & Ma, X. S. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Proceedings of the 6th International Conference on Mechatronics, Materials, Biotechnology and Environment (ICMMBE 2016). [Link]

-

CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][6][15]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

-